

Application Notes and Protocols: Inducing Cardiac Arrhythmias in the Presence of ORM10962

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Compound of Interest		
Compound Name:	ORM-10962	
Cat. No.:	B15614163	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ORM-10962 is a novel and selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of cardiac calcium homeostasis and electrophysiology.[1][2][3][4][5][6] The NCX facilitates the exchange of three sodium ions for one calcium ion across the sarcolemma, playing a key role in calcium extrusion from cardiomyocytes.[3] Inhibition of the NCX with **ORM-10962** has been shown to have potential anti-arrhythmic effects by attenuating cardiac alternans, a beat-to-beat alternation in action potential duration that can precede life-threatening arrhythmias.[2][3][4][6] This has been observed in both canine papillary muscle preparations and isolated ventricular myocytes.[2][3][4][6]

While **ORM-10962** is primarily investigated for its anti-arrhythmic properties, understanding its effects in pro-arrhythmic conditions is crucial for a comprehensive safety and efficacy profile. These protocols detail methodologies to induce cardiac arrhythmias in both in vitro and in vivo models in the presence of **ORM-10962**. The objective is to assess whether arrhythmia induction is still possible under NCX inhibition and to characterize the nature of any observed arrhythmias. This information is vital for elucidating the complete electrophysiological profile of **ORM-10962** and its potential therapeutic applications.

Signaling Pathway and Mechanism of Action



ORM-10962 selectively blocks the Na+/Ca2+ exchanger, thereby modulating intracellular calcium and sodium concentrations. This has downstream effects on other ion channels and cellular processes that can influence cardiac rhythm.

Caption: Mechanism of action of **ORM-10962** on cardiomyocyte ion handling.

Experimental Protocols

Protocol 1: In Vitro Arrhythmia Induction in Isolated Cardiomyocytes

This protocol describes the induction of delayed afterdepolarizations (DADs) and triggered activity, a common cellular mechanism for arrhythmias, in isolated ventricular myocytes.

- 1. Cell Isolation:
- Isolate ventricular myocytes from adult male rabbits or canines using established enzymatic digestion protocols.
- 2. Experimental Setup:
- Perfuse the isolated myocytes with Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
- Maintain the temperature at 37°C.
- Use the patch-clamp technique in the current-clamp mode to record action potentials.
- 3. Arrhythmia Induction Protocol:
- To induce DADs, first establish a baseline recording with a regular pacing cycle length of 1000 ms (1 Hz) for at least 5 minutes.
- Induce cellular calcium overload by rapid pacing at a cycle length of 300 ms (3.3 Hz) for 30-60 seconds.
- Following the rapid pacing train, cease stimulation and record for at least 30 seconds to observe for the occurrence of DADs and triggered beats.



4. Application of ORM-10962:

- Prepare stock solutions of ORM-10962 in DMSO. The final concentration of DMSO in the experimental solution should not exceed 0.1%.
- After establishing a baseline of DAD induction, perfuse the myocytes with Tyrode's solution containing ORM-10962 at concentrations ranging from 0.1 μM to 1 μM.
- Allow for a 10-15 minute equilibration period with the drug before repeating the arrhythmia induction protocol.
- A vehicle control (DMSO) should be run in parallel.
- 5. Data Analysis:
- Measure the amplitude and frequency of DADs.
- Quantify the incidence of triggered activity (action potentials arising from DADs).
- Compare the data before and after the application of **ORM-10962**.

Protocol 2: In Vivo Arrhythmia Induction via Programmed Electrical Stimulation (PES)

This protocol outlines the procedure for inducing ventricular arrhythmias in an anesthetized rodent model.

1. Animal Preparation:

- Anesthetize adult male rats or mice with an appropriate anesthetic regimen (e.g., isoflurane).
- Maintain body temperature at 37°C using a heating pad.[7]
- Perform a tracheotomy and mechanically ventilate the animal.
- Monitor surface ECG throughout the procedure.
- 2. Catheterization:

Methodological & Application





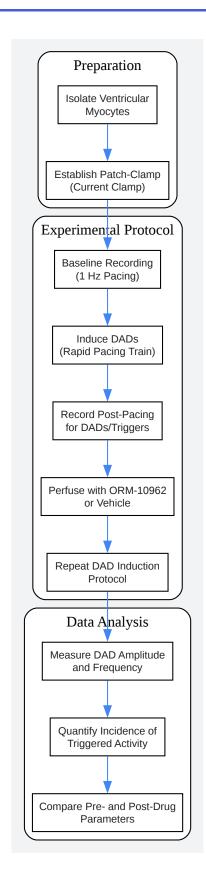
- Expose the right jugular vein and insert a multi-electrode catheter.[7][8][9]
- Advance the catheter into the right atrium and then into the right ventricle for stimulation and recording of intracardiac electrograms.
- 3. Programmed Electrical Stimulation (PES) Protocol:
- Deliver electrical stimuli using an external stimulator.
- The PES protocol consists of a drive train of 8 stimuli (S1) at a fixed cycle length, followed by one or more extrastimuli (S2, S3).
- A typical protocol would be: S1-S1 cycle length of 150 ms, followed by an S2 delivered at progressively shorter coupling intervals until ventricular refractoriness is reached. This is repeated with the addition of S3 and S4 extrastimuli.[7]
- A "burst" pacing protocol can also be used, which involves a train of stimuli at a very short cycle length (e.g., 20 ms) for a brief period.[10]
- 4. Administration of ORM-10962:
- Administer **ORM-10962** intravenously (i.v.) via a cannulated tail vein or femoral vein.
- Dosing will need to be determined based on pharmacokinetic studies, but a starting point could be a bolus injection followed by a continuous infusion to maintain a steady-state plasma concentration.
- Perform the PES protocol before and after the administration of ORM-10962 or its vehicle.
- 5. Endpoint and Data Analysis:
- The primary endpoint is the induction of ventricular tachycardia (VT) or ventricular fibrillation (VF), defined by a certain number of consecutive premature ventricular complexes.[10]
- Measure the duration and morphology of any induced arrhythmias.
- Determine the ventricular effective refractory period (VERP).



• Compare the arrhythmia inducibility and electrophysiological parameters between the baseline and post-drug states.

Experimental Workflows

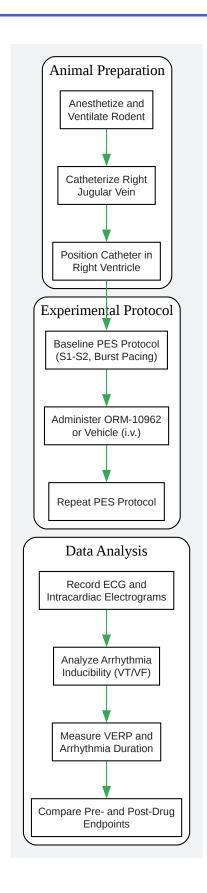




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Caption: Workflow for the in vitro arrhythmia induction protocol.





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Caption: Workflow for the in vivo arrhythmia induction protocol.



Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Electrophysiological Parameters

Parameter	Control	Vehicle	ORM-10962 (0.1 μM)	ORM-10962 (1 μM)
DAD Amplitude (mV)				
Incidence of Triggered Activity (%)				
Action Potential Duration (APD90, ms)				
Resting Membrane Potential (mV)				

Table 2: In Vivo Arrhythmia Induction



Parameter	Baseline	Vehicle	ORM-10962
VT/VF Inducibility (%)			
Induced VT/VF Duration (s)			
Ventricular Effective Refractory Period (ms)	_		
Heart Rate (bpm)	_		
QTc Interval (ms)	-		

Disclaimer: These protocols are intended as a guideline and may require optimization based on specific experimental conditions and laboratory resources. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

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